molecular formula C13H11NO3S2 B6501174 methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate CAS No. 1005930-88-0

methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate

Cat. No.: B6501174
CAS No.: 1005930-88-0
M. Wt: 293.4 g/mol
InChI Key: KBDDIPGAFWYHLH-SNAWJCMRSA-N
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Description

Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with other organic substrates under specific reaction conditions. Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to achieve higher yields and purity .

Scientific Research Applications

Thiophene derivatives, including methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-17-13(16)10-6-8-19-12(10)14-11(15)5-4-9-3-2-7-18-9/h2-8H,1H3,(H,14,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDIPGAFWYHLH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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